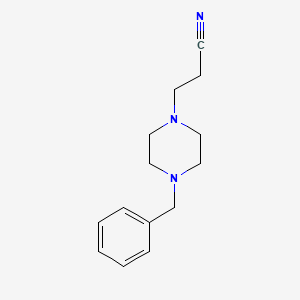
1-(2-Cyanoethyl)-4-benzylpiperazine
Cat. No. B8493566
M. Wt: 229.32 g/mol
InChI Key: UMOVJHXZTBCGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06444677B2
Procedure details


CeCl3 (50.0 g,/203 mmol) was dried in vacuo for 20 hours at 150° C. After cooling to room temperature, tetrahydrofuran (500 ml) was added under nitrogen and the resulting suspension was stirred for 1 d. After cooling to −78° C., to the suspension was added dropwise butanediyl dilithium in diethylether (90 mmol), which was prepared according to the literature (J. Org. Chem., 1990, 55, 5406) and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of 3-(4-benzyl-1-piperazinyl)propanenitrile (16.0 g/70.0 mmol) in tetrahydrofuran (100 ml) and stirred for 1 d at room temperature. The mixture was poured into 2 N—NaOH (200 ml) and the whole was extracted with dichloromethane (200 ml×2). The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (NH2 gel, 230-400 mesh/dichloromethane) to give a mixture of the titled compound and 1-benzylpiperazine (5.9 g).

[Compound]
Name
CeCl3
Quantity
50 g
Type
reactant
Reaction Step Two







Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH2:4][Li].C(OCC)C.[CH2:12]([N:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]#[N:28])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+].C(N1CCNCC1)C1C=CC=CC=1>O1CCCC1>[CH2:12]([N:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2([NH2:28])[CH2:4][CH2:3][CH2:2][CH2:1]2)[CH2:23][CH2:24]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Step Two
[Compound]
|
Name
|
CeCl3
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC[Li])[Li]
|
|
Name
|
|
|
Quantity
|
90 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CCC#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting suspension was stirred for 1 d
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to −78° C., to the suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 d at room temperature
|
|
Duration
|
1 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the whole was extracted with dichloromethane (200 ml×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (NH2 gel, 230-400 mesh/dichloromethane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
Outcomes


Product
Details
Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CCC1(CCCC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
